molecular formula C16H15NO2 B14533544 N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide CAS No. 62641-44-5

N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide

Cat. No.: B14533544
CAS No.: 62641-44-5
M. Wt: 253.29 g/mol
InChI Key: UXYFISWCTKCVMK-UHFFFAOYSA-N
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Description

N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to an acetamide moiety, with an additional oxo group on the phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide typically involves the reaction of 2-phenylethylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)acetamide
  • N-Methyl-2-oxo-2-phenylacetamide
  • 2-Oxo-N,2-diphenylacetamide

Uniqueness

N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

62641-44-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-phenacylphenyl)acetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)17-15-10-6-5-9-14(15)11-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

UXYFISWCTKCVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC(=O)C2=CC=CC=C2

Origin of Product

United States

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